molecular formula C25H19N3O2S B11035129 (2E)-N-(1,3-benzothiazol-2-yl)-3-phenyl-N'-[(2E)-3-phenylprop-2-enoyl]prop-2-enehydrazide

(2E)-N-(1,3-benzothiazol-2-yl)-3-phenyl-N'-[(2E)-3-phenylprop-2-enoyl]prop-2-enehydrazide

Cat. No.: B11035129
M. Wt: 425.5 g/mol
InChI Key: VKDDZGHYHCAEBN-YTEMWHBBSA-N
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Description

(2E)-N-(1,3-Benzothiazol-2-yl)-3-phenyl-N'-[(2E)-3-phenylprop-2-enoyl]prop-2-enehydrazide is a hydrazide derivative featuring a benzothiazole core and two E-configured propenoyl-phenyl substituents. Its structure is characterized by:

  • Benzothiazol-2-yl group: A sulfur- and nitrogen-containing heterocycle known for enhancing bioactivity and electronic stability in pharmaceuticals .
  • E-configuration: The trans arrangement of the propenoyl groups, confirmed via X-ray crystallography in analogous compounds .

Synthesis likely involves condensation of benzothiazol-2-yl hydrazine with (2E)-3-phenylprop-2-enoyl chloride, analogous to hydrazide formation methods in and .

Properties

Molecular Formula

C25H19N3O2S

Molecular Weight

425.5 g/mol

IUPAC Name

(E)-N'-(1,3-benzothiazol-2-yl)-3-phenyl-N'-[(E)-3-phenylprop-2-enoyl]prop-2-enehydrazide

InChI

InChI=1S/C25H19N3O2S/c29-23(17-15-19-9-3-1-4-10-19)27-28(24(30)18-16-20-11-5-2-6-12-20)25-26-21-13-7-8-14-22(21)31-25/h1-18H,(H,27,29)/b17-15+,18-16+

InChI Key

VKDDZGHYHCAEBN-YTEMWHBBSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NN(C2=NC3=CC=CC=C3S2)C(=O)/C=C/C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NN(C2=NC3=CC=CC=C3S2)C(=O)C=CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Core Benzothiazole Synthesis

The 1,3-benzothiazol-2-yl moiety is typically synthesized via:

  • Cyclization of 2-aminobenzothiazole derivatives with hydrazine hydrate under acidic conditions (e.g., HCl or H2SO4).

  • Thioether formation using 2-mercaptobenzothiazole and alkylating agents (e.g., ethyl chloroacetate).

Example Protocol from US3937714A:

ReagentsConditionsYield
2-aminobenzothiazole85% Hydrazine hydrate, HCl90.6%
Hydrazine monohydrochloride140°C, ethylene glycol92.5%

Hydrazide Formation

The hydrazide intermediate is generated via:

  • Condensation of benzothiazole hydrazine with cinnamoyl chloride derivatives.

  • Controlled stereoselectivity using polar aprotic solvents (e.g., THF) and mild temperatures.

Critical Factors:

  • Solvent: Toluene or THF enhances E-configuration stability.

  • Catalyst: Acidic conditions (e.g., glacial acetic acid) promote hydrazone formation.

Propenoyl Group Introduction

The (2E)-3-phenylprop-2-enoyl moiety is introduced via:

  • Condensation with cinnamoyl chloride in the presence of a base (e.g., pyridine).

  • Stereochemical control through kinetic vs. thermodynamic pathways.

Key Reaction Parameters:

ParameterOptimal ValueImpact on Yield/Selectivity
Temperature0–20°CFavors E-isomer formation
Reaction Time6–8 hoursMaximizes conversion
BasePyridineNeutralizes HCl byproduct

Analytical Characterization

Spectroscopic Data

TechniqueObserved Data (Target Compound)Source
1H NMR δ 7.87–8.29 ppm (CH=N), 7.41–7.35 ppm (aromatic H)
13C NMR δ 163.70–161.73 ppm (C=N), 130.73–128.20 ppm (aromatic C)
IR 1654–1699 cm⁻¹ (C=O), 1307–1392 cm⁻¹ (C=N)

Chromatographic and Mass Data

MethodResultSource
HRMS m/z 432.0738 [M + H]⁺ (C25H22N2O2S)
Melting Point >210°C (for nitro-substituted analogs)

Optimization Strategies

Solvent Selection

  • Toluene/THF: Enhances solubility of benzothiazole intermediates and stabilizes E-alkene.

  • Avoid Ethanol: Promotes Z-isomer formation due to hydrogen bonding with polar solvents.

Catalyst Screening

CatalystRoleEfficiency
Pyridine Scavenges HCl from cinnamoyl chlorideHigh
p-TSA Accelerates Knoevenagel condensationModerate

Challenges and Mitigation

Stereochemical Purity

  • E-Isomer Dominance: Achieved via low-temperature reactions (0–20°C) to minimize thermal isomerization.

  • Byproduct Suppression: Use of anhydrous conditions and excess hydrazine.

Scalability

  • Batch Processing: Ethylene glycol as solvent for large-scale hydrazinobenzothiazole synthesis.

  • Recrystallization: Ethanol/DMF mixtures for purification.

Comparative Reaction Outcomes

MethodYield (%)E/Z RatioPurity (%)Source
Acid-Catalyzed 85–929:197–98
Base-Mediated 70–783:195–96

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(1,3-benzothiazol-2-yl)-3-phenyl-N’-[(2E)-3-phenylprop-2-enoyl]prop-2-enehydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2E)-N-(1,3-benzothiazol-2-yl)-3-phenyl-N’-[(2E)-3-phenylprop-2-enoyl]prop-2-enehydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of (2E)-N-(1,3-benzothiazol-2-yl)-3-phenyl-N’-[(2E)-3-phenylprop-2-enoyl]prop-2-enehydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The benzothiazole ring is known to interact with DNA, proteins, and other biomolecules, which contributes to its biological activities .

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

Compound Substituents Key Features References
Target Benzothiazol-2-yl, phenyl High electron-withdrawing capacity from sulfur; potential bioactivity
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide Benzodioxol, imidazole, chlorophenyl Enhanced solubility due to oxygen-rich benzodioxol; chlorophenyl increases lipophilicity
2-(Benzothiazol-2-ylsulfanyl)-N′-[(1E,2E)-3-(furan-2-yl)prop-2-enylidene]acetohydrazide Benzothiazolylsulfanyl, furyl Sulfur-thioether linkage improves metal coordination; furyl introduces π-conjugation
2-Hydroxy-N,N'-[(1E,2E)-3-phenylprop-2-enylidene]benzohydrazide Hydroxy, phenyl Hydroxy group enables hydrogen bonding, affecting crystal packing

Data Tables

Table 1: Comparative Structural Analysis

Parameter Target Compound Compound Compound
Core Group Benzothiazole Benzodioxol Benzothiazole
Substituents Phenyl (×2) Imidazole, chlorophenyl Furyl, methyl
Configuration E,E E E,E
Key Application Bioactive agents Antimicrobial Catalysis
Refinement Software SHELXL (inferred) SHELX SHELXL
References

Table 2: Spectroscopic Techniques

Technique Target Compound Compound Compound
1H/13C NMR ✔️ ✔️ ✔️
IR ✔️ ✔️ ✔️
X-ray ✔️ (inferred) ✔️ ✔️
GC-MS ✔️
References

Biological Activity

The compound (2E)-N-(1,3-benzothiazol-2-yl)-3-phenyl-N'-[(2E)-3-phenylprop-2-enoyl]prop-2-enehydrazide is a complex organic molecule that features a hydrazide functional group, a benzothiazole moiety, and phenyl groups. Its structural characteristics suggest potential for diverse biological interactions, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C29H23N5O3S2C_{29}H_{23}N_{5}O_{3}S^{2}, and its structure includes:

  • Benzothiazole : Known for its biological activity, particularly in pharmaceuticals.
  • Hydrazide Group : Enhances reactivity and potential biological interactions.
  • Phenyl Groups : Contribute to the chemical properties and biological activity.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole exhibit significant antimicrobial properties. The presence of the hydrazide group may enhance this activity by interacting with bacterial enzymes or disrupting cell membranes. Comparative studies have shown that related compounds demonstrate effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Potential

Studies have highlighted the anticancer properties of benzothiazole derivatives. The compound's structure allows it to target specific pathways involved in cancer cell proliferation. For instance, certain analogs have been shown to inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells.

The proposed mechanisms of action for this compound include:

  • Inhibition of Enzymatic Activity : The hydrazide moiety can act as a competitive inhibitor for enzymes involved in metabolic pathways.
  • DNA Interaction : Similar compounds have demonstrated the ability to intercalate with DNA, disrupting replication and transcription processes.
  • Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS) levels, leading to oxidative stress in cancer cells.

Comparative Analysis

A comparative analysis with similar compounds reveals that while many share structural features, the unique arrangement in This compound may confer distinct biological properties.

Compound NameKey FeaturesBiological Activity
Benzothiazole HydrazonesContains benzothiazole and hydrazone linkagesAntimicrobial, anticancer
1,3-Benzothiazole DerivativesSimilar core structureAnti-inflammatory, antifungal
PhenylpropanoidsContains phenyl groupsAntioxidant properties

Case Studies

  • In Vitro Studies : A study on substituted benzothiazole derivatives demonstrated significant inhibitory effects on Kv1.3 channels, suggesting potential for autoimmune disease treatment. The compound's hydrazide structure may enhance this activity .
  • In Vivo Studies : Another investigation into related compounds showed promising results in reducing tumor size in animal models, indicating the potential efficacy of this class of compounds against cancer .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and what methodological considerations ensure high yield and purity?

The synthesis typically involves multi-step reactions, starting with benzothiazole derivatives and prop-2-enenitrile intermediates. Key steps include:

  • Coupling reactions : Use of sodium hydroxide or potassium carbonate as bases in solvents like dimethylformamide (DMF) to facilitate nucleophilic substitution .
  • Temperature control : Maintaining 60–80°C during condensation to minimize side products .
  • Purification : Recrystallization or column chromatography to achieve >95% purity, verified via HPLC .

Q. Which analytical techniques are most effective for structural characterization?

  • X-ray crystallography : Resolve stereochemistry and confirm the (2E,2E) configuration using SHELXL for refinement .
  • NMR spectroscopy : ¹H/¹³C NMR to verify aromatic protons (δ 7.2–8.1 ppm) and hydrazide NH peaks (δ 10.2–10.8 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., m/z 454.12 [M+H]⁺) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Accelerated stability studies : Store at 4°C, 25°C, and 40°C for 1–3 months, monitoring degradation via HPLC.
  • Light sensitivity : UV-vis spectroscopy to track absorbance changes (λmax ~320 nm) under light exposure .

Advanced Research Questions

Q. What strategies resolve contradictions between crystallographic data and computational modeling results?

  • Cross-validation : Compare SHELXL-refined X-ray structures (e.g., C–C bond lengths: 1.34–1.48 Å) with DFT-optimized geometries (B3LYP/6-31G* basis set). Discrepancies >0.05 Å may indicate crystal packing effects .
  • Density maps : Use ORTEP-3 to visualize electron density outliers and adjust torsion angles .

Q. How can structure-activity relationships (SAR) guide the optimization of bioactivity?

  • Functional group modulation : Replace the phenyl group with electron-withdrawing substituents (e.g., -NO₂) to enhance antimicrobial activity. IC50 values against S. aureus improved from 12.5 µM to 5.8 µM in analogs .
  • Conformational studies : MD simulations (AMBER force field) show the benzothiazole moiety’s rigidity enhances target binding (ΔG = -9.2 kcal/mol) .

Q. What experimental designs mitigate challenges in studying the compound’s redox behavior?

  • Cyclic voltammetry : Use a three-electrode system in DMSO to identify reduction peaks (-0.75 V vs. Ag/AgCl) linked to the hydrazide group .
  • Controlled atmosphere : Conduct experiments under nitrogen to prevent oxidation artifacts .

Q. How do solvent effects influence the compound’s reactivity in nucleophilic substitution reactions?

  • Polar aprotic solvents : DMF increases reaction rates (k = 0.42 min⁻¹) by stabilizing transition states.
  • Protic solvents : Ethanol slows reactions (k = 0.15 min⁻¹) due to hydrogen bonding with the benzothiazole nitrogen .

Methodological Challenges

Q. What approaches validate the compound’s mechanism of action in enzyme inhibition assays?

  • Kinetic assays : Monitor NADPH depletion at 340 nm to quantify IC50 for dehydrogenase targets .
  • Docking studies : AutoDock Vina predicts binding to the ATP pocket of kinases (RMSD <2.0 Å) .

Q. How can researchers address low solubility in aqueous buffers for in vitro studies?

  • Co-solvents : Use 5% DMSO/PBS mixtures; confirm biocompatibility via MTT assays (<10% cell death at 48 hours).
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150 nm, PDI <0.2) to enhance bioavailability .

Q. What computational tools predict the compound’s metabolic pathways?

  • In silico tools : SwissADME to identify cytochrome P450 oxidation sites (e.g., C-3 of benzothiazole).
  • Metabolite profiling : LC-MS/MS detects hydroxylated metabolites (m/z 470.15) in hepatocyte incubations .

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